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molecular formula C6H9NOS B2626075 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol CAS No. 7586-99-4

1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol

Cat. No. B2626075
M. Wt: 143.2
InChI Key: XEBMDTWLAKFJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916593B2

Procedure details

To a solution of 4-methylthiazole-2-carbaldehyde of preparation 94 (5.8 g, 45.6 mmol) in anhydrous THF (100 mL) was added a THF solution of MeMgBr (3M, 30.4 mL, 91.3 mmol) drop-wise at −60° C. under N2, and the mixture was warmed to room temperature and stirred for another 2 hours. TLC (petroleum ether:EtOAc 2:1) showed the reaction was completed. The mixture was quenched by saturated NH4Cl solution (120 mL), and extracted with EtOAc (100 mL×3). The combined organic extracts were washed with brine (50 mL), dried over sodium sulfate and concentrated in vacuum to give the residue which was purified by a silica gel column eluting with petroleum ether:EtOAc=20:1-8:1 to give the title compound as a yellow oil (3.4 g, 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
94
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[CH3:9][Mg+].[Br-]>C1COCC1>[CH3:1][C:2]1[N:3]=[C:4]([CH:7]([OH:8])[CH3:9])[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1)C=O
Name
94
Quantity
5.8 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30.4 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by saturated NH4Cl solution (120 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give the residue which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column
WASH
Type
WASH
Details
eluting with petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N=C(SC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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